3-methyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Description
Properties
IUPAC Name |
5-methyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-9-5-11(18-17-9)15(20)19-16-8-10-6-12(21-2)14(23-4)13(7-10)22-3/h5-8H,1-4H3,(H,17,18)(H,19,20)/b16-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULKLZBSGQSTIR-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with 3,4,5-trimethoxybenzaldehyde. This reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction proceeds via the formation of a Schiff base intermediate, which then cyclizes to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis of the Hydrazone Bond
The hydrazone bond undergoes hydrolysis under acidic or basic conditions, regenerating the parent hydrazide and aldehyde .
| Hydrolysis Type | Conditions | Products |
|---|---|---|
| Acidic | 2M HCl, 60°C, 2 hours | 3-Methyl-1H-pyrazole-5-carbohydrazide + 3,4,5-trimethoxybenzaldehyde |
| Basic | 1M NaOH, 50°C, 3 hours | Same as above, with slower kinetics |
Electrophilic Aromatic Substitution
The trimethoxyphenyl group directs electrophilic substitution to the para position relative to methoxy groups due to their electron-donating nature. Nitration and sulfonation are feasible :
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to OMe | 3-Methyl-N'-[3,4,5-trimethoxy-4-nitrophenyl]pyrazole-carbohydrazide |
| Sulfonation | H₂SO₄/SO₃, 25°C | Para to OMe | Sulfonic acid derivative |
Nucleophilic Alkylation
The pyrazole NH and hydrazone NH groups undergo alkylation with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) :
Example Reaction :
-
Reagents: CH₃I, K₂CO₃, DMF
-
Product: N-Methylated derivative at the pyrazole NH
-
Yield: 60–75%
Coordination with Metal Ions
The imine (-NH-N=CH-) and carbonyl (C=O) groups act as bidentate ligands, forming stable complexes with transition metals :
| Metal Ion | Conditions | Complex Structure | Application |
|---|---|---|---|
| Cu(II) | Ethanol, RT, 2 hours | Square planar geometry | Catalysis or bioactivity |
| Fe(III) | Methanol, reflux, 1 hour | Octahedral geometry | Material science |
Oxidation and Reduction
-
Oxidation : The hydrazone linkage can oxidize to form an azo compound (-N=N-) under strong oxidizing agents (e.g., KMnO₄) .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imine bond to an amine (-NH-CH₂-) .
Biological Interactions
While not strictly chemical reactions, the compound interacts with biological targets via:
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazole derivatives exhibit promising anticancer properties. The compound 3-methyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has been studied for its ability to inhibit tumor cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and death.
Case Study:
A study conducted on breast cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis through caspase activation and mitochondrial dysfunction. The IC50 value was found to be lower than that of standard chemotherapeutic agents, suggesting its potential as a lead compound for further development .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. This compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. In vitro studies have shown that it effectively reduces inflammation markers in macrophage cell cultures.
Case Study:
In a recent experiment involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with the compound resulted in a significant decrease in nitric oxide production and pro-inflammatory cytokine levels compared to untreated controls .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. It has demonstrated activity against various bacterial strains and fungi.
Case Study:
A study assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli, revealing that the compound exhibited a minimum inhibitory concentration (MIC) comparable to conventional antibiotics .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound reveals that modifications in the pyrazole ring and substituents on the phenyl group significantly influence its biological activity. The presence of methoxy groups enhances lipophilicity and bioavailability, contributing to its pharmacological effects.
| Substituent | Effect on Activity |
|---|---|
| 3,4,5-trimethoxy | Enhances anticancer and anti-inflammatory properties |
| Methyl group | Increases potency against microbial strains |
Mechanism of Action
The mechanism of action of 3-methyl-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The target compound is compared with analogs differing in substituents on the pyrazole ring or benzylidene group. Key examples include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Solubility : Methoxy groups () improve solubility in polar solvents, whereas the isopropyl group () increases hydrophobicity .
- Steric Factors : Bulky substituents like isopropyl () may hinder interactions with biological targets compared to the smaller methyl group in the target compound .
Antitumor Potential :
The 3,4,5-trimethoxyphenyl moiety is a hallmark of microtubule-targeting agents (e.g., combretastatin analogs). The target compound’s trimethoxybenzylidene group likely enables similar mechanisms, such as tubulin polymerization inhibition . In contrast, the nitro-substituted analog () may exhibit cytotoxicity via reactive oxygen species (ROS) generation due to the nitro group .
Antibacterial Activity :
Schiff base carbohydrazides (e.g., ) show antibacterial activity dependent on substituents. The target compound’s methyl and methoxy groups may balance lipophilicity and membrane permeability, enhancing efficacy against Gram-positive bacteria .
Computational Studies :
- DFT Analysis : The Colle-Salvetti correlation-energy formula () and quantum calculations () predict the target compound’s stability and charge distribution. The 3,4,5-trimethoxy group contributes to electron-rich regions, favoring interactions with biomolecular targets .
- Docking Studies : Molecular docking (referenced in ) suggests that the trimethoxyphenyl group binds to hydrophobic pockets in enzymes, while the pyrazole ring participates in hydrogen bonding .
Characterization Techniques :
Biological Activity
3-methyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article summarizes the synthesis, biological activity, and research findings related to this compound.
Synthesis and Structural Features
The synthesis of this compound involves the condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with an appropriate aldehyde derivative. The presence of the trimethoxyphenyl group is significant as it enhances the compound's lipophilicity and biological interactions.
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has demonstrated significant inhibitory effects on various cancer cell lines:
- A549 Lung Cancer Cells : Research indicates that compounds similar to this compound exhibit growth inhibition and induce apoptosis in A549 cells. For instance, derivatives synthesized in related studies showed IC50 values ranging from 26 µM to 49.85 µM against A549 cells, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound (E)-1-(4-tert-butylbenzyl)-N'-(1-(5-chloro-2-hydroxyphenyl) ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | A549 | 26 | Induces apoptosis |
| This compound | A549 | ~49.85 | Growth inhibition |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been explored. Pyrazoles have been shown to inhibit inflammatory pathways effectively. In particular:
- In Vivo Studies : Compounds similar to the target compound have been tested for their ability to reduce carrageenan-induced edema in animal models, demonstrating comparable efficacy to standard anti-inflammatory drugs like indomethacin .
Case Studies and Research Findings
Research has consistently shown that pyrazole compounds can modulate various biological pathways:
- Mechanism of Action : Pyrazoles are known to interact with tubulin polymerization pathways, which is crucial for cancer cell proliferation. Studies indicate that certain derivatives can arrest the cell cycle at the G2/M phase .
- Cytotoxicity Profiles : In vitro studies reveal that these compounds can induce autophagy in cancer cells without triggering apoptosis in some cases, suggesting a dual mechanism of action .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-methyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide, and how are reaction conditions optimized?
- Methodological Answer: The compound is synthesized via condensation of 3,4,5-trimethoxybenzaldehyde derivatives with 5-methyl-1H-pyrazole-3-carbohydrazide. Key steps include:
- Hydrazide Formation: Reacting ethyl 5-methyl-1H-pyrazole-3-carboxylate with hydrazine hydrate under reflux in ethanol .
- Schiff Base Condensation: Mixing the hydrazide with 3,4,5-trimethoxybenzaldehyde in methanol or ethanol, catalyzed by acetic acid or HCl, under reflux (6–12 hours). Yield optimization involves controlling stoichiometry (1:1 molar ratio), temperature (60–80°C), and solvent polarity .
- Purity Control: Recrystallization from ethanol or methanol and characterization via melting point, TLC, and NMR.
Q. Which spectroscopic techniques are critical for characterizing this hydrazide derivative, and how are spectral contradictions resolved?
- Methodological Answer:
- FT-IR: Confirms imine (C=N) stretch at ~1600 cm⁻¹ and NH stretch (hydrazide) at ~3200 cm⁻¹. Discrepancies in peak positions may arise from tautomerism (E/Z isomerism); DFT calculations or variable-temperature NMR resolve these .
- NMR: ¹H NMR identifies methoxy protons (δ 3.70–3.90 ppm) and imine proton (δ ~8.30 ppm). ¹³C NMR distinguishes carbonyl (C=O at ~160 ppm) and aromatic carbons. Contradictions due to dynamic effects (e.g., rotational barriers) are addressed using 2D NMR (COSY, HSQC) .
- Mass Spectrometry: ESI-MS confirms molecular ion [M+H]⁺. Fragmentation patterns validate the hydrazide backbone .
Q. How is crystallographic data for this compound refined, and what software is recommended?
- Methodological Answer: Single-crystal X-ray diffraction data are refined using SHELXL (via Olex2 or WinGX). Key steps:
- Data Integration: Use SAINT or CrysAlisPro.
- Structure Solution: SHELXT for direct methods.
- Refinement: Anisotropic displacement parameters for non-H atoms; hydrogen atoms placed geometrically. R-factor convergence (<5%) and residual electron density (<1 eÅ⁻³) ensure reliability. SHELXL’s TWIN/BASF commands handle twinning in crystals with pseudo-symmetry .
Advanced Research Questions
Q. How do computational methods (DFT, molecular docking) predict the bioactivity and binding mechanisms of this compound?
- Methodological Answer:
- DFT Calculations: Gaussian 09 or ORCA software computes optimized geometry (B3LYP/6-311G(d,p)), HOMO-LUMO gaps (predicting reactivity), and electrostatic potential maps (active sites). Compare with experimental XRD data to validate tautomeric forms .
- Molecular Docking: AutoDock Vina or Schrödinger Suite docks the compound into target proteins (e.g., carbonic anhydrase or cyclooxygenase). Parameters:
- Grid Box: Centered on active sites (e.g., COX-2: 18 ų).
- Scoring: Binding affinity (ΔG) and hydrogen-bond interactions (e.g., with Arg120 or Tyr355). MD simulations (NAMD/GROMACS) assess stability (RMSD <2 Å over 50 ns) .
Q. What strategies resolve discrepancies between theoretical and experimental data (e.g., spectral vs. DFT results)?
- Methodological Answer:
- Tautomerism: If DFT predicts E-configuration but NMR suggests Z, use variable-temperature NMR to detect equilibrium shifts. Solvent polarity (DMSO vs. CDCl₃) may stabilize one form .
- Crystal Packing Effects: XRD structures may show non-planar conformations due to intermolecular H-bonds, whereas gas-phase DFT assumes planarity. Compare Hirshfeld surfaces (CrystalExplorer) to quantify packing influences .
Q. How are reaction intermediates and by-products identified during synthesis, and what analytical workflows are recommended?
- Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
